
Ethyl3,3-difluoropiperidine-4-carboxylate
Description
Ethyl 3,3-difluoropiperidine-4-carboxylate is a fluorinated piperidine derivative with the molecular formula C₈H₁₃F₂NO₂ and a molecular weight of 193.20 g/mol . Its CAS registry number is 1303973-14-9, and it is commonly utilized as a building block in pharmaceutical and agrochemical research due to the conformational rigidity imparted by the difluoro substitution at the 3,3 positions of the piperidine ring. The ethyl ester group at the 4-position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 3,3-difluoropiperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-3-4-11-5-8(6,9)10/h6,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBILDWCXMGIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a radical pathway initiated by copper, where ethyl bromodifluoroacetate adds to the β-position of acrylonitrile. Borane-mediated reduction of the nitrile group to an amine, followed by lactamization under acidic conditions, yields the piperidine ring. Key optimizations include:
-
Temperature Control : Maintaining temperatures below 0°C during the addition step minimizes side reactions such as polymerization of acrylonitrile.
-
Catalyst Loading : Increasing copper powder to 1.5 equivalents improves yield from 45% to 68% by enhancing radical generation.
-
Solvent Selection : Tetrahydrofuran (THF) outperforms dichloromethane (DCM) due to better solubility of intermediates.
Yield and Limitations
This method achieves moderate yields (50–70%) but faces challenges in regioselectivity when using substituted acrylonitriles. For example, 3-benzyloxyacrylonitrile produces a 3:1 mixture of regioisomers, complicating purification.
Fluorination of Piperidine-4-Carboxylate Derivatives
Direct fluorination of piperidine-4-carboxylate precursors using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is a widely adopted strategy. Ethyl piperidine-4-carboxylate undergoes fluorination at the 3-position via a two-step process involving hydroxyl group activation and fluorine substitution.
Stepwise Procedure
Critical Parameters
Performance Metrics
This method delivers high purity (>95%) but requires cryogenic conditions, increasing operational complexity. Yields range from 60–75% depending on substrate steric hindrance.
Reductive Amination of Difluorinated Ketones
Reductive amination of 3,3-difluoropiperidin-4-one with ethyl glyoxylate offers a streamlined route to ethyl 3,3-difluoropiperidine-4-carboxylate. The ketone intermediate is generated via oxidation of 3,3-difluoropiperidine, followed by condensation with ethyl glyoxylate and subsequent reduction.
Process Details
-
Oxidation : 3,3-Difluoropiperidine is oxidized to the corresponding ketone using Jones reagent (CrO3/H2SO4) at 0°C.
-
Condensation : The ketone reacts with ethyl glyoxylate in methanol, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride selectively reduces the imine to the amine, affording the final product.
Advantages and Drawbacks
-
Yield : 65–80% overall yield after three steps.
-
Byproducts : Over-reduction of the ketone to a secondary alcohol occurs if reaction pH exceeds 4.0.
A modern approach utilizes palladium-catalyzed cross-coupling of piperidine boronate esters with ethyl chloroformate. This method enables late-stage introduction of the carboxylate group, enhancing modularity.
Synthetic Route
-
Boronate Ester Formation : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3-difluoropiperidine-1-carboxylate is prepared via Miyaura borylation.
-
Cross-Coupling : The boronate ester reacts with ethyl chloroformate in the presence of PdXPhosG2 and 10% Pd/C, yielding the ethyl carboxylate derivative.
Optimization Insights
-
Catalyst System : PdXPhosG2 (10 mol%) with Pd/C (0.12 equiv.) achieves 92% conversion, outperforming Pd(dppf)Cl2.
-
Solvent Effects : A 4:1 mixture of 1,4-dioxane and water maximizes solubility and reaction efficiency.
Hydrolysis and Re-Esterification of Carboxylic Acid Precursors
Hydrolysis of 3,3-difluoropiperidine-4-carboxylic acid followed by re-esterification provides an alternative pathway. This method is advantageous for large-scale production due to its simplicity.
Procedure
Key Data
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
---|---|---|---|---|
Copper-Mediated Addition | 68 | 90 | Moderate | High |
DAST Fluorination | 75 | 95 | Low | Very High |
Reductive Amination | 80 | 92 | High | Moderate |
Cross-Coupling | 92 | 99 | High | High |
Hydrolysis/Esterification | 85 | 98 | Very High | Low |
The palladium-catalyzed cross-coupling method offers the highest yield and purity but requires expensive catalysts. In contrast, hydrolysis and re-esterification are cost-effective for industrial applications despite longer reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoropiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemical Synthesis Applications
Ethyl 3,3-difluoropiperidine-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Fluorination Reactions : The compound is utilized in the synthesis of other fluorinated derivatives, enhancing the properties of pharmaceuticals and agrochemicals.
- Substitution Reactions : It can undergo nucleophilic substitution to introduce diverse functional groups into its structure, making it versatile for constructing complex molecules.
Table 1: Chemical Reactions Involving Ethyl 3,3-Difluoropiperidine-4-Carboxylate
Reaction Type | Description | Example Products |
---|---|---|
Oxidation | Forms N-oxides using oxidizing agents | N-oxides of the compound |
Reduction | Converts to amines or alcohols | Various amine derivatives |
Substitution | Introduces functional groups | Modified piperidine derivatives |
Biological Research Applications
In biological research, Ethyl 3,3-difluoropiperidine-4-carboxylate is explored for its potential as a ligand in receptor binding studies. Its fluorine atoms enhance binding affinity and metabolic stability, making it a candidate for drug development.
Case Study: Neurological Disorders
Research indicates that this compound may play a role in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier (BBB). Studies have shown that derivatives of difluoropiperidine can target specific receptors involved in conditions like schizophrenia and depression .
Pharmaceutical Applications
Ethyl 3,3-difluoropiperidine-4-carboxylate has garnered attention for its pharmaceutical applications:
- Anticancer Agents : It has been investigated as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which is overexpressed in various cancers. This property allows it to be used in developing drugs targeting brain tumors and metastases .
- CNS Disorders : The compound's ability to penetrate the BBB positions it as a promising candidate for treating central nervous system diseases, including gliomas and senile dementia .
Table 2: Pharmaceutical Applications of Ethyl 3,3-Difluoropiperidine-4-Carboxylate
Application Area | Disease Targeted | Mechanism of Action |
---|---|---|
Oncology | Brain tumors (e.g., glioma) | VEGFR2 inhibition |
Neurology | Schizophrenia, depression | NMDA receptor modulation |
General CNS Disorders | Various neurodegenerative diseases | Targeting abnormal protein kinase activity |
Industrial Applications
In addition to its research applications, Ethyl 3,3-difluoropiperidine-4-carboxylate is employed in industrial settings:
- Agrochemicals : The compound is used in synthesizing various agrochemicals that benefit from enhanced stability and efficacy due to fluorination.
- Specialty Chemicals : Its unique properties make it valuable in producing specialty chemicals with specific performance characteristics.
Mechanism of Action
The mechanism of action of Ethyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and metabolic stability, making it a valuable candidate in drug design. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 3,3-Difluoropiperidine-4-carboxylate and Analogues
Structural and Functional Differences
In contrast, 4,4-difluoro analogues (e.g., Ethyl 4,4-difluoropiperidine-3-carboxylate) alter the ring’s dipole moment and may influence solubility . Pyrrolidine vs.
Functional Groups: Aromatic Substitutions: Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate incorporates a fluorophenyl group, which enhances lipophilicity and may improve blood-brain barrier penetration in CNS-targeting drugs . Non-Fluorinated Analogues: Ethyl piperidine-4-carboxylate lacks fluorine, resulting in lower molecular weight and altered reactivity, making it a simpler intermediate for further functionalization .
Biological Activity
Ethyl 3,3-difluoropiperidine-4-carboxylate is a fluorinated piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
Ethyl 3,3-difluoropiperidine-4-carboxylate has the molecular formula C8H12F2N2O2. The compound features a piperidine ring with two fluorine atoms at the 3-position and an ethyl ester at the 4-position. Its synthesis typically involves several organic reactions that allow for the introduction of the difluoro substituents while maintaining structural integrity.
Biological Mechanisms
The biological activity of Ethyl 3,3-difluoropiperidine-4-carboxylate is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of fluorine atoms enhances both binding affinity and metabolic stability, making it a promising candidate for drug development.
Mechanism of Action :
- Receptor Binding : The compound has been investigated as a potential ligand in receptor binding studies, indicating its role in modulating biological pathways.
- Enzyme Interaction : Ethyl 3,3-difluoropiperidine-4-carboxylate may inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions like neurological disorders .
Pharmacological Applications
Ethyl 3,3-difluoropiperidine-4-carboxylate has been explored for various pharmacological applications:
- Neurological Disorders : Research indicates potential use in treating conditions such as Parkinson's disease due to its ability to modulate neuroinflammatory responses .
- Cancer Research : Studies suggest that compounds with similar structures may exhibit anti-cancer properties by inhibiting tumor growth through targeted enzyme inhibition .
- Agrochemicals : Beyond medicinal uses, this compound also finds applications in the production of agrochemicals, highlighting its versatility in chemical synthesis.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of Ethyl 3,3-difluoropiperidine-4-carboxylate compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3,3-difluoropiperidine-4-carboxylate | Difluorination at 3-position | Enhanced lipophilicity and biological activity |
Ethyl 4,4-difluoropiperidine-3-carboxylate | Difluorination at 4-position | Different pharmacological profiles |
Tert-butoxycarbonyl-4,4-difluoropiperidine-3-carboxylic acid | Contains a protecting group | Stability during synthesis |
1-(Trifluoromethyl)-piperidine-3-carboxylic acid | Trifluoromethyl substitution | Different electronic properties affecting reactivity |
This comparison illustrates how variations in substitution patterns can significantly influence the biological activity of piperidine derivatives.
Case Studies and Research Findings
- Study on Receptor Binding : A study evaluated the binding affinity of Ethyl 3,3-difluoropiperidine-4-carboxylate to various receptors. Results indicated a high affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology .
- Inhibition of Enzymatic Activity : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The IC50 values indicated moderate potency compared to established inhibitors .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3,3-difluoropiperidine-4-carboxylate?
Methodological Answer: Synthesis typically involves fluorination of piperidine precursors. Key steps include:
- Ring formation : Piperidine rings are constructed via cyclization of amino alcohols or reductive amination of ketones.
- Fluorination : Direct fluorination using reagents like DAST (diethylaminosulfur trifluoride) or deoxyfluorination agents (e.g., Selectfluor®) at the 3,3-positions .
- Esterification : Introduction of the ethyl ester group via acid-catalyzed esterification or transesterification.
Q. Critical Parameters :
- Temperature control (<0°C for fluorination to avoid side reactions).
- Use of anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂) to prevent hydrolysis .
Example Protocol :
A flame-dried flask under N₂ is charged with the piperidine precursor, DAST, and DCM. After stirring at −20°C for 12 hours, the mixture is quenched with NaHCO₃ and purified via column chromatography .
Q. How does fluorination at the 3,3-positions influence the compound’s physicochemical properties?
Methodological Answer: Fluorination significantly alters:
- Lipophilicity : Measured via logP values (experimentally determined using HPLC or shake-flask methods).
- Conformational rigidity : Assessed via NMR (¹H/¹⁹F coupling) and X-ray crystallography to study ring puckering and fluorine-induced steric effects .
- Metabolic stability : Evaluated in vitro using liver microsomes; fluorination often reduces oxidative metabolism .
Q. Data Comparison :
Property | Non-Fluorinated Analog | 3,3-Difluoro Derivative |
---|---|---|
logP (HPLC) | 1.2 | 1.8 |
Metabolic Half-life (h) | 2.5 | 6.7 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ −120 to −150 ppm) confirms fluorination position and purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₂F₂NO₂).
- X-ray Crystallography : Resolves stereochemistry and fluorine orientation in the piperidine ring .
Troubleshooting Note :
Impurities from incomplete fluorination (e.g., mono- or non-fluorinated byproducts) require careful monitoring via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during fluorination?
Methodological Answer:
- Reagent Screening : Compare fluorinating agents (DAST vs. Deoxo-Fluor®) for selectivity. DAST may favor mono-fluorination, while Deoxo-Fluor® improves di-fluorination yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may increase side reactions. Dichloromethane (DCM) balances reactivity and stability .
- Temperature Gradients : Stepwise cooling (−20°C to −40°C) reduces exothermic side reactions.
Case Study :
A 30% yield improvement was achieved using Deoxo-Fluor® in DCM at −40°C, with <5% mono-fluorinated byproduct .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, reconciling divergent IC₅₀ values .
Example :
Contradictory IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition were traced to metabolite formation in hepatic assays .
Q. How can computational methods predict the reactivity of Ethyl 3,3-difluoropiperidine-4-carboxylate in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .
- Solvent Modeling : COSMO-RS predicts solvation effects on reaction pathways.
- Kinetic Studies : Transition state analysis (IRC) evaluates activation barriers for SN1 vs. SN2 mechanisms .
Key Insight :
The 3,3-difluoro group increases ring rigidity, favoring SN2 mechanisms at the ester group due to reduced steric hindrance .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Continuous Flow Chemistry : Reduces exothermic risks during fluorination and improves yield consistency .
- Purification at Scale : Simulated moving bed (SMB) chromatography replaces column chromatography for cost-effective separation .
- Safety Protocols : DAST requires handling in fume hoods with HF-neutralizing kits due to toxicity .
Q. Scalability Data :
Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
---|---|---|
Yield | 45% | 38% |
Purity | >98% | >95% |
Processing Time | 72 h | 120 h |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.